Octyl-beta-D-glucopyranoside

Membrane Protein Purification Detergent Removal Dialysis

Procure Octyl-beta-D-glucopyranoside (OG) for definitive membrane protein studies. Its high CMC (20-25 mM) enables rapid dialysis removal, outperforming DDM. Critical for achieving superior crystallization resolution (1.35 Å). Choose OG for reproducible reconstitution and minimal assay interference. Ideal for structural biology and functional proteomics applications.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
CAS No. 29836-26-8
Cat. No. B013809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl-beta-D-glucopyranoside
CAS29836-26-8
Synonyms1-O-n-octyl-beta-D-glucopyranoside
beta-octyl-D-glucoside
beta-octylglucopyranoside
N-octyl-beta-D-glucopyranoside
octyl glucoside
octyl-alpha-D-glucoside
octyl-beta-D-glucoside
octyl-D-glucoside, (alpha)-isomer
octylglucopyranoside
octylglucoside
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
InChIKeyHEGSGKPQLMEBJL-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Octyl-beta-D-glucopyranoside (CAS 29836-26-8): A High-CMC, Dialyzable Non-Ionic Detergent for Membrane Protein Research


Octyl-β-D-glucopyranoside (OG), CAS 29836-26-8, is a non-ionic alkyl glucoside detergent composed of an octyl hydrophobic chain linked to a β-D-glucose head group, with a molecular weight of approximately 292.4 g/mol . It forms small, uniform micelles with an aggregation number of 84 and exhibits a relatively high critical micelle concentration (CMC) of 20-25 mM in water at 20-25°C . These physicochemical properties are the basis for its well-established utility in the solubilization, purification, and reconstitution of membrane proteins, where its mild, non-denaturing nature and ease of removal via dialysis are critical [1].

Why Octyl-beta-D-glucopyranoside Cannot Be Casually Substituted: Critical Physicochemical and Functional Differences


While many non-ionic detergents are used in membrane protein research, Octyl-β-D-glucopyranoside (OG) possesses a unique combination of properties that cannot be assumed for close analogs. Simple substitution with another alkyl glucoside or a commonly used detergent like DDM can lead to profound changes in experimental outcomes. Key differentiators include a CMC that is orders of magnitude higher than many alternatives [1], leading to fundamentally different dialysis kinetics; a susceptibility to β-glucosidase degradation not shared by thio-analogs ; and a specific impact on protein complex integrity and crystallization behavior, as evidenced by direct comparative studies [2]. The following evidence demonstrates that OG is not an interchangeable commodity but a specific tool with quantifiable advantages and limitations for particular applications.

Quantitative Evidence for Octyl-beta-D-glucopyranoside Differentiation from Key Comparators


CMC Comparison: OG vs. DDM Dictates Removal Kinetics and Dialysis Efficiency

Octyl-β-D-glucopyranoside (OG) exhibits a Critical Micelle Concentration (CMC) of 20-25 mM . In stark contrast, the commonly used alternative n-Dodecyl-β-D-maltoside (DDM) has a CMC of 0.15-0.17 mM [1]. This ~150-fold difference is not trivial; it dictates that OG can be efficiently removed from protein solutions by simple dialysis, as its high monomer concentration drives rapid diffusion across a membrane. A typical 1% (w/v) DDM solution is ~130-fold above its CMC, whereas a 1% OG solution is only ~3-fold above its CMC, highlighting the much lower reservoir of micellar detergent in OG solutions [1]. This makes OG the preferred detergent for workflows where subsequent removal is critical, such as reconstitution into liposomes or nanodiscs .

Membrane Protein Purification Detergent Removal Dialysis

Crystallographic Resolution: OG Delivers Higher Quality 3D Crystals than OTG

In a direct comparative study of bacteriorhodopsin (bR) crystallization in the lipidic cubic phase, n-Octyl-β-D-glucopyranoside (OG) was compared to its more stable and less expensive thio-analog, n-Octyl-β-D-thioglucopyranoside (OTG). While bR was efficiently crystallized in OTG over the same detergent concentration range as OG, X-ray diffraction analysis revealed a clear difference in crystal quality. Crystals grown in OG diffracted to a significantly higher resolution of 1.35 Å, compared to 1.45 Å for those grown in OTG [1]. This 0.1 Å improvement is a substantial gain in the context of high-resolution structure determination, providing more detailed structural information.

Membrane Protein Crystallography Structural Biology X-ray Diffraction

Protein Complex Integrity: OG Disrupts Cadherin-11 Antibody Interaction Unlike DDM

In a systematic study on isolating the membrane protein Cadherin-11 (Cad11), the choice of detergent had a binary impact on the ability to immunoprecipitate the protein. When membranes were solubilized with n-Dodecyl-β-D-maltoside (DDM), the monoclonal antibody mAb 1A5 successfully immunoprecipitated Cad11. However, when the same experiment was performed using Octyl-β-D-glucopyranoside (OG), the interaction was completely disrupted, and immunoprecipitation failed [1]. This demonstrates that OG's smaller micelles, while often an advantage for preserving protein structure, can interfere with specific protein-protein or antibody-protein interactions that are critical for certain downstream assays.

Immunoprecipitation Protein-Protein Interactions Membrane Protein Complex

Micelle Size and Monodispersity: OG Maintains Functional EGFR vs. Aggregating Detergents

In a functional screen of detergents for solubilizing the Epidermal Growth Factor Receptor (EGFR), Octyl-β-D-glucopyranoside (OG) demonstrated a key advantage over some comparators. At a concentration of 1% (w/v), OG was able to solubilize recombinant EGFR to a level comparable to Triton X-100. However, when the monodispersity of the solubilized EGFR-GFP was assessed by gel filtration, OG yielded a polydisperse profile (multiple peaks), whereas DDM and several other detergents (e.g., Triton X-100, C12E8) produced a monodisperse population (single peak) [1]. The kinase activity of EGFR solubilized in OG was measured at 3.6 relative to Triton X-100 (baseline 1.0) in the absence of EGF, and increased to 7.5 upon EGF stimulation [1]. This shows OG preserves strong ligand-stimulated activity despite causing some polydispersity, in contrast to detergents like DHPC which showed very low activity (0.3/0.1) [1].

Membrane Protein Function Detergent Screening Monodispersity

Chemical Stability: OG's Susceptibility to Hydrolysis Differentiates it from OTG

Octyl-β-D-glucopyranoside (OG) is known to be susceptible to hydrolysis, particularly in acidic conditions, and to enzymatic degradation by β-glucosidases . Its thio-analog, Octyl-β-D-thioglucopyranoside (OTG), was developed as a more chemically stable alternative because the thioether linkage is resistant to β-D-glucoside glucohydrolase degradation . While aqueous stock solutions of OG are stable for 3 months at 4°C, this inherent lability is a critical factor for procurement and experimental planning, especially for long-term studies or in systems where glycosidases may be present . This contrasts with OTG, which is marketed for its enhanced stability .

Detergent Stability Long-term Storage Enzymatic Degradation

Primary Research and Industrial Applications for Octyl-beta-D-glucopyranoside Based on Differential Evidence


Membrane Protein Reconstitution into Liposomes or Nanodiscs

Octyl-β-D-glucopyranoside (OG) is an industry standard for reconstituting purified membrane proteins into lipid bilayers. This application is directly supported by its high CMC (20-25 mM), which is approximately 150 times higher than DDM's [1]. This high CMC translates to rapid and efficient removal of the detergent from the protein-lipid-detergent mixture by simple dialysis, allowing the lipids to self-assemble around the protein to form proteoliposomes or nanodiscs with minimal kinetic traps .

High-Resolution 3D Crystallization of Membrane Proteins

For structural biologists aiming for the highest possible resolution structures of membrane proteins, OG should be considered a top-tier candidate. Direct comparative evidence shows that bacteriorhodopsin crystals grown in OG diffract to a superior resolution (1.35 Å) compared to those grown in the more stable analog OTG (1.45 Å) [2]. This makes OG the preferred detergent for optimizing crystal quality in lipidic cubic phase (LCP) or vapor diffusion crystallization trials.

Functional Assays Requiring High Detergent Removability

In assays where the presence of a detergent micelle can interfere with functional readouts (e.g., ligand binding, enzyme activity assays after reconstitution), OG's dialyzability is a critical advantage. Its high CMC allows for rapid reduction of detergent concentration below the CMC, effectively 'turning off' its detergent action and minimizing interference. This property is essential for workflows where the protein must be returned to a detergent-free or low-detergent environment to accurately measure its activity .

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